molecular formula C8H8F3N5S B2633722 5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946817-93-1

5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2633722
CAS No.: 1946817-93-1
M. Wt: 263.24
InChI Key: UTKOXRUQKHCBAP-UHFFFAOYSA-N
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Description

5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoropropyl group attached to a pyrazole ring, which is further connected to a thiadiazole ring. The presence of fluorine atoms often imparts unique properties to the compound, such as increased stability and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the trifluoropropyl group. The thiadiazole ring is then formed through cyclization reactions. Specific reagents and conditions may vary, but common steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the Trifluoropropyl Group: This step often involves the use of trifluoropropyl halides under basic conditions.

    Cyclization to Form the Thiadiazole Ring: This can be done using thiosemicarbazide and appropriate cyclizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The trifluoropropyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of new materials with unique properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s ability to penetrate cell membranes, while the pyrazole and thiadiazole rings can interact with enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane
  • 3,3,3-trifluoropropyltrimethoxysilane

Uniqueness

Compared to similar compounds, 5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is unique due to its combination of a trifluoropropyl group with both pyrazole and thiadiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N5S/c9-8(10,11)1-2-16-4-5(3-13-16)6-14-15-7(12)17-6/h3-4H,1-2H2,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKOXRUQKHCBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(F)(F)F)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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